REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=CC=CC=2)[CH:3]=[CH:2]1.[CH:10]([NH2:13])([CH3:12])[CH3:11].[CH:14](=O)C.[CH:17]1[CH:22]=CC=C[CH:18]=1>CC(O)=O>[CH3:14][N:1]([CH2:2][C:3]1[C:11]2[CH:18]=[CH:17][CH:22]=[CH:12][C:10]=2[NH:13][CH:4]=1)[CH3:9]
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Name
|
|
Quantity
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46.8 g
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Type
|
reactant
|
Smiles
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N1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
37.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
|
22.4 mL
|
Type
|
reactant
|
Smiles
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C(C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The resulting brown solution was stirred at 0° C. for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The mixture was extracted with Et2O (3×200 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined ether extracts were extracted with 0.5 N HCl (3×150 mL)
|
Type
|
WASH
|
Details
|
the combined aqueous extracts were washed with Et2O (2×200 mL)
|
Type
|
TEMPERATURE
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Details
|
The combined aqueous extracts were cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The precipitate was extracted with CH2Cl2 (3×300 mL)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CNC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |